N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique structure that combines elements of indene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene ring, followed by the introduction of the thiazole moiety. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules in novel ways, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The specific pathways involved would depend on the context of its use, such as in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar indene structure and have diverse biological activities.
Thiazole Derivatives: These compounds contain the thiazole ring and are known for their medicinal properties.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine is unique due to its combination of indene and thiazole rings, which may confer distinct chemical and biological properties not found in other compounds
Properties
Molecular Formula |
C19H19N3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H19N3S/c1-2-7-16-15(6-1)17-18(20-11-21-19(17)23-16)22-14-9-8-12-4-3-5-13(12)10-14/h8-11H,1-7H2,(H,20,21,22) |
InChI Key |
HWPIYNPULPJLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC5=C(CCC5)C=C4 |
Origin of Product |
United States |
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